(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Brand Name: Vulcanchem
CAS No.: 80366-85-4
VCID: VC20806136
InChI: InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
SMILES: CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C11H16N2O7
Molecular Weight: 288.25 g/mol

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate

CAS No.: 80366-85-4

Cat. No.: VC20806136

Molecular Formula: C11H16N2O7

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate - 80366-85-4

Specification

CAS No. 80366-85-4
Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Standard InChI InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
Standard InChI Key ZZBOTLREHORFCK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O
Canonical SMILES CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator